molecular formula C4H5NS B1209376 Thiiraneacetonitrile CAS No. 58130-93-1

Thiiraneacetonitrile

Cat. No.: B1209376
CAS No.: 58130-93-1
M. Wt: 99.16 g/mol
InChI Key: BKIZJNMVTRYGSW-UHFFFAOYSA-N
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Description

Thiiraneacetonitrile (C₃H₃NS) is a sulfur-containing organic compound characterized by a thiirane (a three-membered cyclic sulfide) ring bonded to an acetonitrile group. It is identified as an epithionitrile hydrolysis product of sinigrin, a glucosinolate found in Brassicaceae species such as horseradish . This compound exhibits a distinctive sweaty, gas-like aroma of medium intensity, contributing to the odor profile of horseradish root . Its formation occurs under specific enzymatic hydrolysis conditions, distinguishing it from other glucosinolate degradation products like isothiocyanates or nitriles.

Properties

CAS No.

58130-93-1

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

IUPAC Name

2-(thiiran-2-yl)acetonitrile

InChI

InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2

InChI Key

BKIZJNMVTRYGSW-UHFFFAOYSA-N

SMILES

C1C(S1)CC#N

Canonical SMILES

C1C(S1)CC#N

Other CAS No.

76786-80-6
58130-93-1

Synonyms

3,4-epithiobutanenitrile
3,4-epithiobutanenitrile, (+-)-isomer
3,4-epithiobutanenitrile, (35S(+-))-isome

Origin of Product

United States

Comparison with Similar Compounds

Thiirane Derivatives

Thiiraneacetonitrile belongs to the thiirane family, which includes compounds with a three-membered sulfur ring. Comparisons with other thiirane derivatives highlight differences in substituents and properties:

Compound Substituent Key Properties/Sources
This compound Acetonitrile (-CH₂CN) Medium-intensity sweaty odor; hydrolysis product of sinigrin in horseradish
Thiirane, (methoxymethyl)- Methoxymethyl (-CH₂OCH₃) No odor data reported; synthesized via nucleophilic substitution (NIST data)
  • Structural Impact: The acetonitrile group in this compound introduces polarity, likely increasing solubility in polar solvents compared to non-polar thiirane derivatives. The strained thiirane ring enhances reactivity, similar to ethylene oxide but with sulfur’s nucleophilic character .

Glucosinolate Hydrolysis Products

This compound is distinct from other sinigrin hydrolysis products:

Compound Type Odor/Activity Formation Condition
This compound Epithionitrile Sweaty, gas-like Enzymatic hydrolysis with ESP
Allyl Isothiocyanate Isothiocyanate Pungent, mustard-like Myrosinase hydrolysis
Simple Nitriles Aliphatic nitrile Variable (often mild or odorless) High pH or Fe²⁺ conditions
  • Functional Differences : Unlike the irritant allyl isothiocyanate, this compound’s odor profile is less intense but chemically unique. Its formation requires epithiospecifier proteins (ESPs), which redirect hydrolysis from isothiocyanates to epithionitriles .

Comparison with Functional Analogs (Volatile Odorants)

This compound shares a role as a volatile odorant with pyrazine derivatives, though structurally unrelated:

Compound Structure Odor Profile Abundance vs. Intensity
This compound Thiirane + nitrile Sweaty, gas-like (medium intensity) Moderate abundance
2-Isopropyl-3-methoxypyrazine Pyrazine Green, pepper-like (very high intensity) Low abundance, high potency
2-sec-Butyl-3-methoxypyrazine Pyrazine Earthy, potato-like (very high intensity) Low abundance, high potency
  • Key Insight : Despite low abundances, pyrazines exhibit higher odor potency due to lower odor thresholds, whereas this compound’s moderate intensity suggests a higher odor threshold .

Comparison with Heterocyclic Nitriles

This compound’s nitrile group and heterocyclic structure invite comparison with other nitrile-containing heterocycles:

Compound Heterocycle Key Features Applications
This compound Thiirane (3-membered) Reactive sulfide ring; plant-derived odorant Flavor/Fragrance research
2-(2-Chloropyrimidin-4-yl)acetonitrile Pyrimidine Chlorine substituent; synthetic intermediate Pharmaceutical synthesis
Thiadiazole-acetonitrile hybrids Thiadiazole Bioactive (e.g., antimicrobial) Agrochemistry
  • Reactivity : this compound’s small ring strain may lead to ring-opening reactions under acidic or nucleophilic conditions, unlike more stable five-membered heterocycles (e.g., thiophenes) .

Data Gaps and Research Needs

  • Physical Properties: Limited data on boiling point, solubility, or stability of this compound.
  • Toxicity: No direct studies on its safety profile; inferred risks include cyanide release (from nitrile group) and sulfur reactivity.
  • Applications: Potential in flavor chemistry warrants further study, contrasting with pyrazines’ established use in fragrances .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiiraneacetonitrile
Reactant of Route 2
Reactant of Route 2
Thiiraneacetonitrile

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